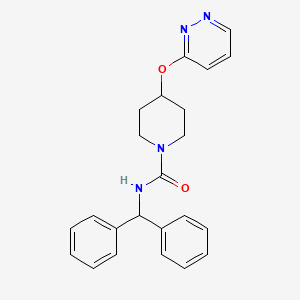
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a versatile chemical compound that has garnered interest in various fields of scientific research.
準備方法
The synthesis of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the benzhydryl group: The benzhydryl group is introduced via nucleophilic substitution reactions.
Attachment of the pyridazin-3-yloxy moiety: The pyridazin-3-yloxy group is attached through etherification reactions involving pyridazine derivatives.
Formation of the carboxamide group: The carboxamide group is formed through amidation reactions involving suitable amine and carboxylic acid derivatives.
化学反応の分析
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
科学的研究の応用
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
作用機序
The mechanism of action of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are used in various pharmacological applications.
Benzhydryl derivatives: These compounds share the benzhydryl group and are known for their potential in drug development.
生物活性
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a chemical compound that has attracted significant attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by research findings and data tables.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions with benzhydryl halides.
- Attachment of the Pyridazin-3-yloxy Moiety : This step involves etherification reactions with pyridazine derivatives.
- Formation of the Carboxamide Group : The carboxamide group is formed through amidation reactions with suitable amine and carboxylic acid derivatives.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial and fungal strains. For instance, compounds derived from this scaffold have shown promising results against resistant pathogens, highlighting its potential as a lead compound in drug development .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In a study assessing cytotoxicity against ovarian and breast cancer cell lines, derivatives of this compound exhibited moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells . This selective activity underscores its potential for therapeutic applications in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects depending on the context of use .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in 2021, this compound was tested for its efficacy against ovarian cancer cells. The results indicated an IC50 value suggesting effective inhibition of cell proliferation. Importantly, the compound demonstrated selectivity, exhibiting limited toxicity towards healthy cardiac cells, which is crucial for therapeutic applications .
特性
IUPAC Name |
N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTDXGLPJYAACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














